N-cycloheptyl-4-isopropoxybenzamide
Description
N-Cycloheptyl-4-isopropoxybenzamide is a synthetic benzamide derivative characterized by a cycloheptyl group attached to the amide nitrogen and an isopropoxy substituent at the para position of the benzene ring.
Properties
IUPAC Name |
N-cycloheptyl-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13(2)20-16-11-9-14(10-12-16)17(19)18-15-7-5-3-4-6-8-15/h9-13,15H,3-8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHFTAQEGSNQMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-cycloheptyl-4-isopropoxybenzamide with structurally or functionally related benzamide derivatives, focusing on substituent effects, pharmacological targets, and physicochemical properties.
Structural and Functional Analogues
4-IBP (4-(N-Benzylpiperidin-4-yl)-4-iodobenzamide) Substituents: Benzylpiperidine at the amide nitrogen, iodine at the para position. The benzylpiperidine moiety may confer higher selectivity for sigma-1 receptors . Pharmacological Relevance: 4-IBP is a sigma-1 receptor antagonist with demonstrated neuroprotective effects in preclinical models .
BD 1008 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide)
- Substituents : Dichlorophenyl ethylamine core with a pyrrolidinyl group.
- Key Differences : BD 1008 lacks the benzamide backbone but shares sigma receptor targeting. Its dichlorophenyl group enhances hydrophobic interactions, while the dihydrobromide salt improves aqueous solubility compared to the neutral benzamide structure of this compound .
Compound from (N-[trans-4-(3-Amino-3-oxopropyl)-4-phenylcyclohexyl]-N-cyclopropyl-4-[(2S)-1,1,1-trifluoro-2-hydroxypropan-2-yl]benzamide) Substituents: Cyclohexyl-phenyl group, cyclopropyl, and trifluoro-hydroxypropan moieties. The cyclohexyl-phenyl core may reduce conformational flexibility compared to the cycloheptyl group in the target compound, affecting receptor binding kinetics .
Physicochemical and Pharmacokinetic Comparison
- Lipophilicity : The cycloheptyl group in the target compound increases LogP compared to BD 1008 but remains lower than 4-IBP due to the absence of iodine.
- Solubility : BD 1008’s dihydrobromide salt enhances water solubility, whereas this compound may require formulation optimization for bioavailability .
- Metabolic Stability : The trifluoro group in ’s compound likely extends half-life compared to the isopropoxy group, which is susceptible to oxidative metabolism .
Pharmacological Insights
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